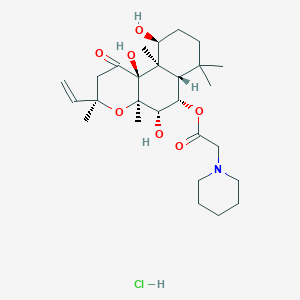
2,4-Dichloro-5-methylbenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methylbenzotrifluoride is an organic compound with the chemical formula C8H5Cl2F3. It is a colorless liquid that is not soluble in water but can dissolve in organic solvents like ethanol and ether. This compound is known for its applications in various fields, including agriculture and chemical research .
Preparation Methods
2,4-Dichloro-5-methylbenzotrifluoride can be synthesized through two primary methods:
Reaction with Trifluoroacetic Anhydride: This method involves reacting 2,4-dichlorotoluene with trifluoroacetic anhydride under acidic conditions.
Reaction with Hydrochloric Acid and Trifluoroacetic Acid: In this method, 2,4-dichlorotoluene is mixed with hydrochloric acid and trifluoroacetic acid.
Both methods require an inert atmosphere to prevent oxidation or decomposition of the reactants.
Chemical Reactions Analysis
2,4-Dichloro-5-methylbenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The trifluoromethyl group can be hydrolyzed under acidic or basic conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5-methylbenzotrifluoride has several applications in scientific research:
Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.
Chemical Research: The compound is used in the development of new chemical reactions and as a building block for more complex molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylbenzotrifluoride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its effectiveness as a herbicide or pesticide. The exact molecular pathways depend on the specific application and target organism .
Comparison with Similar Compounds
2,4-Dichloro-5-methylbenzotrifluoride is unique due to its specific substitution pattern on the benzene ring. Similar compounds include:
- 2,4-Dichlorobenzotrifluoride
- 3,4-Dichlorobenzotrifluoride
- 2,3-Dichloro-5-methylbenzotrifluoride
- 3,4-Dichloro-2-methylbenzotrifluoride
These compounds share similar chemical properties but differ in their substitution patterns, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
1,5-dichloro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3/c1-4-2-5(8(11,12)13)7(10)3-6(4)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODOJMCKLXBMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371641 |
Source


|
| Record name | 2,4-Dichloro-5-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115571-61-4 |
Source


|
| Record name | 2,4-Dichloro-5-methylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115571-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)


![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)


![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)






